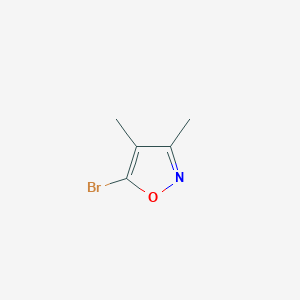

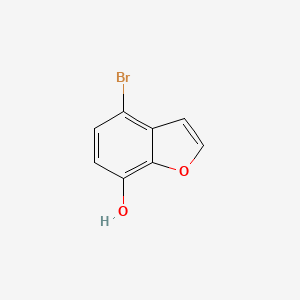

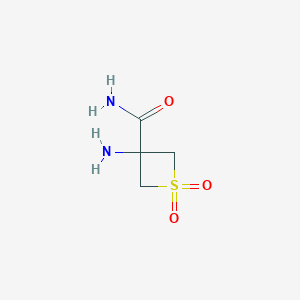

![molecular formula C12H15ClN4O2S B2505565 3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1189694-52-7](/img/structure/B2505565.png)

3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including an isoxazole ring, a tetrahydrothiazolo ring, and a carboxamide group. These groups could potentially impart a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The isoxazole ring, for example, is known to participate in various reactions such as nucleophilic substitutions and additions .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through various laboratory tests .Scientific Research Applications

Synthesis and Chemical Reactions

Compounds similar to the specified chemical are primarily explored for their synthesis and the chemical reactions they undergo. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines is reported to possess valuable biological activities. These syntheses employ both conventional chemical methods and modern microwave techniques, highlighting the potential for creating diverse compounds with significant biological functions (Youssef, Azab, & Youssef, 2012). Additionally, innovative methods for synthesizing substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives have been developed, demonstrating the compound's versatility and the interest in exploring its reactivity (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Biological Activities

Research into structurally related compounds has also revealed significant biological activities, making them subjects of interest in the development of therapeutic agents. For example, studies on enaminones as building blocks have identified substituted pyrazoles with antitumor and antimicrobial activities, suggesting potential applications in cancer therapy and infection control (Riyadh, 2011). Furthermore, the synthesis of novel thiazolo[5,4-d]pyrimidines has introduced compounds with intriguing heteroarylthiazolo pyrimidine motifs, hinting at new avenues for pharmaceutical development (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).

Mechanism of Action

Target of Action

It’s used as a reagent for synthesizing n-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides . These derivatives are known to have antithrombotic properties , suggesting that the compound might interact with proteins involved in blood coagulation.

Mode of Action

Based on its use in synthesizing factor xa inhibitors , it can be inferred that it might inhibit the activity of Factor Xa, a crucial enzyme in the blood coagulation cascade. By inhibiting Factor Xa, the compound could potentially prevent the conversion of prothrombin to thrombin, thereby reducing blood clot formation.

Biochemical Pathways

The compound likely affects the blood coagulation pathway, given its potential role as a Factor Xa inhibitor . The inhibition of Factor Xa would disrupt the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This disruption could lead to a decrease in the formation of fibrin clots.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in blood clot formation due to the potential inhibition of Factor Xa . This could result in an antithrombotic effect, reducing the risk of conditions such as deep vein thrombosis and pulmonary embolism.

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other proteins or compounds, and the temperature. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S.ClH/c1-7-5-9(18-15-7)11(17)14-12-13-8-3-4-16(2)6-10(8)19-12;/h5H,3-4,6H2,1-2H3,(H,13,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBUFGSVGDQNRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

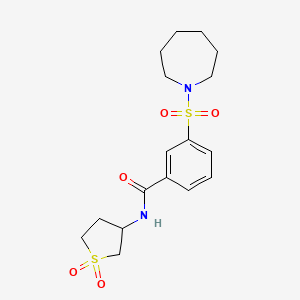

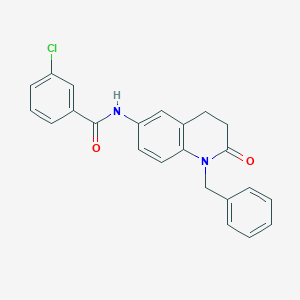

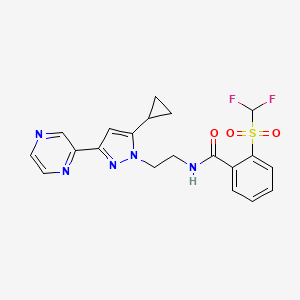

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

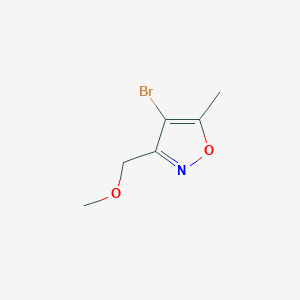

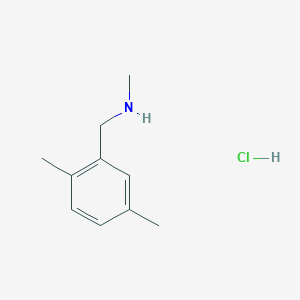

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)

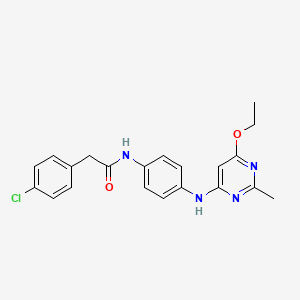

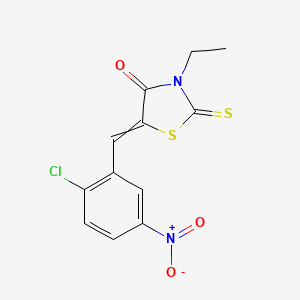

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)